molecular formula C20H28O3 B119541 Ecklonialactone E CAS No. 149633-56-7

Ecklonialactone E

Cat. No. B119541
M. Wt: 316.4 g/mol
InChI Key: LWCPMCAZCAZIDQ-JMSCLRKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ecklonialactone E is a natural product that is extracted from the brown alga Ecklonia cava. It is a polyphenol compound that has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. The purpose of

Scientific Research Applications

Bioactive Potential of Brown Seaweed Ecklonia Cava

Brown seaweed, specifically Ecklonia cava, has been extensively studied for its multiple biological activities, including antioxidant, anticoagulative, antimicrobial, anti-HIV, anti-inflammatory, immunomodulatory, antimutagenic, antitumor, and anticancer effects. These properties have positioned E. cava and its derivatives, potentially including Ecklonialactone E, as key natural substances in various industrial applications, such as pharmaceutical, nutraceutical, cosmeceutical, and functional food industries (Wijesinghe & Jeon, 2012).

Therapeutic Properties of Phlorotannins like Eckol

Eckol, a precursor compound of phlorotannins found abundantly in Ecklonia species, has garnered significant attention due to its therapeutic properties. The compound has been the subject of research for its multiple health benefits and potential applications in disease management. While Ecklonialactone E is not directly mentioned, it is closely related to phlorotannins like Eckol, suggesting its potential in therapeutic applications (Manandhar et al., 2019).

properties

CAS RN

149633-56-7

Product Name

Ecklonialactone E

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

IUPAC Name

(8Z,11E,14E)-2-ethyl-3,18-dioxatricyclo[14.4.0.017,19]icosa-8,11,14-trien-4-one

InChI

InChI=1S/C20H28O3/c1-2-17-16-14-18-20(23-18)15(16)12-10-8-6-4-3-5-7-9-11-13-19(21)22-17/h4-7,10,12,15-18,20H,2-3,8-9,11,13-14H2,1H3/b6-4+,7-5-,12-10+

InChI Key

LWCPMCAZCAZIDQ-JMSCLRKOSA-N

Isomeric SMILES

CCC1C2CC3C(C2/C=C/C/C=C/C/C=C\CCCC(=O)O1)O3

SMILES

CCC1C2CC3C(C2C=CCC=CCC=CCCCC(=O)O1)O3

Canonical SMILES

CCC1C2CC3C(C2C=CCC=CCC=CCCCC(=O)O1)O3

synonyms

ecklonialactone E

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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